molecular formula C14H20N2O2 B564633 Pindolol-d7 CAS No. 1185031-19-9

Pindolol-d7

Cat. No. B564633
M. Wt: 255.369
InChI Key: JZQKKSLKJUAGIC-SVMCCORHSA-N
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Patent
US04849224

Procedure details

A gelled pindolol HCl/permeation enhancer reservoir ointment is prepared by mixing adequate quantities of a 1/1 volume ratio of isopropyl alcohol/methyl laurate with pindolol HCl and Klucel® gelling agent (FMC) to provide a 50 mg/ml pindolol suspension containing 5% by weight Klucel® gelling agent.
Name
isopropyl alcohol methyl laurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C)C.C(OC)(=O)CCCCCCCCCCC.[CH3:20][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[C:33]2[CH:34]=[CH:35][NH:36][C:32]=2[CH:31]=[CH:30][CH:29]=1)[CH3:22].[ClH:38]>>[CH3:22][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[C:33]2[CH:34]=[CH:35][NH:36][C:32]=2[CH:31]=[CH:30][CH:29]=1)[CH3:20].[ClH:38].[CH3:22][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[CH:29]=[CH:30][CH:31]=[C:32]2[NH:36][CH:35]=[CH:34][C:33]=12)[CH3:20] |f:0.1,2.3,4.5|

Inputs

Step One
Name
isopropyl alcohol methyl laurate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O.C(CCCCCCCCCCC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl
Name
Type
product
Smiles
CC(C)NCC(COC=1C=CC=C2C1C=CN2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04849224

Procedure details

A gelled pindolol HCl/permeation enhancer reservoir ointment is prepared by mixing adequate quantities of a 1/1 volume ratio of isopropyl alcohol/methyl laurate with pindolol HCl and Klucel® gelling agent (FMC) to provide a 50 mg/ml pindolol suspension containing 5% by weight Klucel® gelling agent.
Name
isopropyl alcohol methyl laurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C)C.C(OC)(=O)CCCCCCCCCCC.[CH3:20][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[C:33]2[CH:34]=[CH:35][NH:36][C:32]=2[CH:31]=[CH:30][CH:29]=1)[CH3:22].[ClH:38]>>[CH3:22][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[C:33]2[CH:34]=[CH:35][NH:36][C:32]=2[CH:31]=[CH:30][CH:29]=1)[CH3:20].[ClH:38].[CH3:22][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[CH:29]=[CH:30][CH:31]=[C:32]2[NH:36][CH:35]=[CH:34][C:33]=12)[CH3:20] |f:0.1,2.3,4.5|

Inputs

Step One
Name
isopropyl alcohol methyl laurate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O.C(CCCCCCCCCCC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl
Name
Type
product
Smiles
CC(C)NCC(COC=1C=CC=C2C1C=CN2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04849224

Procedure details

A gelled pindolol HCl/permeation enhancer reservoir ointment is prepared by mixing adequate quantities of a 1/1 volume ratio of isopropyl alcohol/methyl laurate with pindolol HCl and Klucel® gelling agent (FMC) to provide a 50 mg/ml pindolol suspension containing 5% by weight Klucel® gelling agent.
Name
isopropyl alcohol methyl laurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C)C.C(OC)(=O)CCCCCCCCCCC.[CH3:20][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[C:33]2[CH:34]=[CH:35][NH:36][C:32]=2[CH:31]=[CH:30][CH:29]=1)[CH3:22].[ClH:38]>>[CH3:22][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[C:33]2[CH:34]=[CH:35][NH:36][C:32]=2[CH:31]=[CH:30][CH:29]=1)[CH3:20].[ClH:38].[CH3:22][CH:21]([NH:23][CH2:24][CH:25]([OH:37])[CH2:26][O:27][C:28]1[CH:29]=[CH:30][CH:31]=[C:32]2[NH:36][CH:35]=[CH:34][C:33]=12)[CH3:20] |f:0.1,2.3,4.5|

Inputs

Step One
Name
isopropyl alcohol methyl laurate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O.C(CCCCCCCCCCC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl
Name
Type
product
Smiles
CC(C)NCC(COC=1C=CC=C2C1C=CN2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.